molecular formula C27H35P B1601076 Cy-vBRIDP CAS No. 384842-24-4

Cy-vBRIDP

Cat. No. B1601076
M. Wt: 390.5 g/mol
InChI Key: YMSBPYCREGBACF-UHFFFAOYSA-N
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Description

Cy-vBRIDP, also known as Dicyclohexyl(1-methyl-2,2-diphenylvinyl)phosphine or 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, is a phosphine ligand . It has an empirical formula of C27H35P and a molecular weight of 390.54 .


Molecular Structure Analysis

The molecular structure of Cy-vBRIDP consists of a phosphorus atom bonded to a vinyl group (1-methyl-2,2-diphenylvinyl) and two cyclohexyl groups . The InChI string representation of its structure is InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 .


Chemical Reactions Analysis

Cy-vBRIDP is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Cy-vBRIDP is a solid at room temperature. Its melting point is between 124-130 °C . It has a high logP value of 7.8, indicating that it is very hydrophobic .

Scientific Research Applications

Mitochondrial Research and Disease Modeling

Cybrid technology, involving the creation of cytoplasmic hybrids (cybrids), has been instrumental in mitochondrial research, particularly in understanding mitochondrial DNA (mtDNA) mutations and their impacts. This technique allows the expression of selected mtDNA sequences against a fixed nuclear DNA background. Studies using cybrids have provided insights into the effects of mtDNA mutations on mitochondrial biochemistry, mtDNA-nDNA compatibility, and the integrity of mtDNA in individuals without previously defined mtDNA mutations. These insights have been valuable in understanding mtDNA genotype-functional phenotype relationships in various mitochondriopathies (Swerdlow, 2007) (Wilkins, Carl, & Swerdlow, 2014).

Ethical Aspects of Cybrid Research

The ethical challenges of cybrid research, particularly in the context of cytoplasmic hybrid embryos, have been a topic of discussion. Addressing these ethical considerations is crucial for advancing research in this area while adhering to ethical standards (Camporesi & Boniolo, 2008).

Mitochondrial Replacement Therapy

Cybrid technology has been used in mitochondrial replacement therapy, particularly in the context of diseases like Leber's hereditary optic neuropathy (LHON). This involves replacing pathogenic mtDNA mutations with wildtype mtDNA, demonstrating the potential for therapeutic interventions in mitochondrial diseases (Wong et al., 2017).

Cancer Research

Cybrid models have also been employed in cancer research to study the role of mitochondria in tumor properties and metastasis. Studies have shown how the introduction of non-cancerous mitochondria into cancer cells can reverse various oncogenic characteristics, highlighting the significance of mitochondrial-nuclear cross-talk in cancer therapy (Kaipparettu et al., 2013).

Plant Breeding and Agriculture

In agriculture, cybrid technology has been used to create cybrids in citrus plants, offering insights into how genome rearrangement and cell compartment interplay affect plant physiology and performance. This has implications for plant breeding and developing varieties adaptable to a wide range of conditions (Faddetta et al., 2018).

Toxicology

Cybrid models are also proposed for studying toxicologic poisoning. This application of mitochondrial medicine can potentially advance the understanding of bioenergetics in various disease states, including toxicologic conditions (Jang, Lampe, & Becker, 2015).

Pathological Cell Process Modeling

Modeling pathological processes in cells using cybrids is a promising approach for understanding the dysfunction of the mitochondrial genome and molecular cellular pathological processes. This can aid in the development of therapeutic approaches for various human diseases (Sazonova et al., 2018).

Safety And Hazards

Cy-vBRIDP is classified as a combustible solid. Personal protective equipment such as dust masks (type N95 in the US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for Cy-vBRIDP are not mentioned in the retrieved documents, phosphine ligands like Cy-vBRIDP continue to be of interest in the field of organic synthesis, particularly in the development of new and more efficient coupling reactions .

properties

IUPAC Name

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBPYCREGBACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475778
Record name Cy-vBRIDP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cy-vBRIDP

CAS RN

384842-24-4
Record name Cy-vBRIDP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reactor were introduced 8.50 g (31.1 mmol) of the 2-bromo-1,1-diphenylpropene obtained in Example 1 (2) and 85 ml of THF under a nitrogen atmosphere. The contents were cooled to −70° C. Thereto was gradually added dropwise 21.4 mL (34.2 mmol; 1.6 M hexane solution) of butyllithium. The resultant mixture was stirred for 30 minutes. Thereafter, 8.25 mL (37.3 mmol) of chlorodicyclohexylphosphine was added, and this mixture was stirred for 75 minutes, subsequently heated to room temperature, and then further stirred for 15.5 hours. Water was added to the reaction mixture. The organic layer was extracted with ethyl acetate, and the extract was dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was recrystallized from ethanol to obtain 8.80 g (72%) of the target compound as white crystals.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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